N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the hydroxyethyl group: This step involves the addition of an ethyl group with a hydroxyl functional group to the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 or NaBH4.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 or HNO3.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Br2, HNO3
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amine
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds such as analgesics and antithrombotics.
2-Acetyl-5-methylthiophene:
Uniqueness
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyethyl and carboxamide groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-9(15)12-3-2-11(18-12)4-6-14-13(16)10-5-7-17-8-10/h2-3,5,7-9,15H,4,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOGNJFGKKLVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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